(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
Compounds with structures related to the query have been explored for their anticonvulsant properties. The crystal structures of anticonvulsant compounds, including those with pyridazine, triazine, and pyrimidine moieties, have been solved to understand their activity better. These studies aim to identify new therapeutic options for managing seizures and related conditions (Georges et al., 1989).
Antimicrobial Activity
Research into pyrimidine and triazine derivatives has revealed their potential as antimicrobial agents. The synthesis and antimicrobial activity evaluation of novel pyrimidine and oxazinone derivatives fused with thiophene rings using specific starting materials have demonstrated these compounds' ability to combat bacterial and fungal infections (Hossan et al., 2012).
Receptor Inhibitor Research
The search for novel receptor inhibitors has led to the development of compounds targeting the CB1 cannabinoid receptor, with studies focusing on the molecular interaction of specific antagonists with this receptor. This research highlights the compound's structural and electronic properties, offering insights into designing more effective receptor inhibitors (Shim et al., 2002).
Pharmacological Evaluation
Compounds similar to the query have been pharmacologically evaluated for their potential as TRPV4 antagonists, highlighting their analgesic effects in models of induced mechanical hyperalgesia. Such studies are crucial for developing new pain management therapies (Tsuno et al., 2017).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
It is known that triazole derivatives have a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
The compound has shown promising cytotoxic activity against cancer cell lines . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could have a similar effect, potentially inducing apoptosis in cancer cells .
Action Environment
It is known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . Therefore, it is possible that environmental factors could influence the action of this compound.
Properties
IUPAC Name |
pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-1-2-4-18-13)23-7-5-22(6-8-23)14-9-15(20-11-19-14)24-12-17-10-21-24/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQYKPVXACXNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.